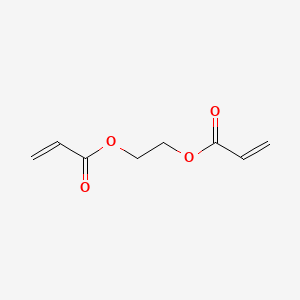
Ethylene glycol diacrylate
描述
Ethylene glycol diacrylate is a chemical compound with the molecular formula C8H10O4. It is a diester formed by the reaction of ethylene glycol with acrylic acid. This compound is known for its use as a cross-linking agent in polymer chemistry, particularly in the production of hydrogels and other polymeric materials .
作用机制
Target of Action
Ethylene diacrylate, also known as Ethylene glycol diacrylate, is a useful organic compound for research related to life sciences . .
Mode of Action
It is known that the compound can be used to form hydrogels under conditions mild enough to allow cell encapsulations . The introduction of labile bonds into the poly (ethylene glycol)-diacrylate backbone without changing macromer molecular weight is one of the strategies used to decouple degradation rate from other hydrogel properties .
Biochemical Pathways
Ethylene diacrylate is involved in the synthesis of bio-based poly (meth)acrylates. The preparation of new (meth)acrylate polymers from bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin is an interesting strategy to synthesize bio-based poly (meth)acrylates .
Pharmacokinetics
It’s known that solute transport from semi-interpenetrating networks (sipns) comprised of poly(ethylene glycol) diacrylate (pegda) and gelatin that are partially crosslinked, water-swellable, and biodegradable can be affected by various factors .
Result of Action
It’s known that peg acrylate-based materials are easily modified to be biologically active and are capable of mimicking a range of characteristics of the native tissue environment .
Action Environment
The action of Ethylene diacrylate can be influenced by environmental factors. For instance, the product is non-reactive under normal conditions of use, storage, and transport . .
生化分析
Biochemical Properties
Ethylene diacrylate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. These hydrogels are synthesized through the polymerization of ethylene diacrylate in the presence of initiators and cross-linkers. The resulting polymer networks can be functionalized with various biomolecules, such as peptides and proteins, to mediate specific cellular interactions . Ethylene diacrylate interacts with enzymes, proteins, and other biomolecules through covalent bonding, which enhances the mechanical properties and biocompatibility of the hydrogels . The incorporation of ethylene diacrylate into hydrogels allows for the modulation of substrate stiffness, which influences cell behavior and phenotype .
Cellular Effects
Ethylene diacrylate has been shown to affect various types of cells and cellular processes. In tissue engineering applications, hydrogels synthesized from ethylene diacrylate provide a supportive matrix for cell adhesion, proliferation, and differentiation . The biocompatibility of ethylene diacrylate-based hydrogels promotes cell viability and function, making them suitable for use in regenerative medicine . Additionally, ethylene diacrylate influences cell signaling pathways, gene expression, and cellular metabolism by providing a controlled microenvironment that mimics the extracellular matrix . This controlled environment allows for the precise regulation of cellular activities, which is essential for successful tissue regeneration .
Molecular Mechanism
The molecular mechanism of action of ethylene diacrylate involves its ability to form covalent bonds with biomolecules, leading to the formation of stable polymer networks . These networks provide a scaffold for cell attachment and growth, facilitating the interaction between cells and the hydrogel matrix . Ethylene diacrylate can also modulate enzyme activity by either inhibiting or activating specific enzymes involved in cellular processes . The binding interactions between ethylene diacrylate and biomolecules result in changes in gene expression, which further influence cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylene diacrylate on cellular function can change over time. The stability and degradation of ethylene diacrylate-based hydrogels are influenced by factors such as pH, temperature, and the presence of enzymes . Over time, the hydrogel matrix may undergo hydrolytic degradation, leading to the release of degradation products that can affect cellular activities . Long-term studies have shown that ethylene diacrylate-based hydrogels maintain their structural integrity and biocompatibility, making them suitable for extended use in tissue engineering applications .
Dosage Effects in Animal Models
The effects of ethylene diacrylate vary with different dosages in animal models. At low doses, ethylene diacrylate-based hydrogels have been shown to support tissue regeneration and promote cell viability . At high doses, there may be toxic or adverse effects, such as inflammation or tissue damage . It is essential to determine the optimal dosage of ethylene diacrylate to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
Ethylene diacrylate is involved in various metabolic pathways, particularly those related to the synthesis and degradation of polymer networks . The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the hydrogel matrix . This interaction leads to the gradual degradation of the hydrogel and the release of degradation products that can be metabolized by cells . The metabolic flux and levels of metabolites are influenced by the presence of ethylene diacrylate, which can affect cellular activities and overall tissue function .
Transport and Distribution
Within cells and tissues, ethylene diacrylate is transported and distributed through various mechanisms. The compound can diffuse through the hydrogel matrix and interact with cellular transporters and binding proteins . These interactions facilitate the localization and accumulation of ethylene diacrylate within specific cellular compartments . The distribution of ethylene diacrylate within tissues is influenced by factors such as the hydrogel’s porosity, cross-linking density, and the presence of binding sites for biomolecules .
Subcellular Localization
Ethylene diacrylate is localized within specific subcellular compartments, where it exerts its effects on cellular function . The compound can be directed to particular organelles through targeting signals or post-translational modifications . For example, ethylene diacrylate may be localized to the endoplasmic reticulum or the cytoskeleton, where it interacts with proteins involved in cellular processes . The subcellular localization of ethylene diacrylate is crucial for its activity and function, as it determines the specific cellular pathways and mechanisms that are affected by the compound .
准备方法
Synthetic Routes and Reaction Conditions: Ethylene glycol diacrylate is typically synthesized through the esterification of ethylene glycol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
HOCH2CH2OH+2CH2=CHCOOH→(CH2=CHCO2CH2)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
化学反应分析
Types of Reactions: Ethylene glycol diacrylate primarily undergoes polymerization reactions due to the presence of acrylate groups. These reactions can be initiated by heat, light, or chemical initiators.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Cross-linking: Involves the formation of three-dimensional polymer networks, often used in the production of hydrogels.
Major Products:
Hydrogels: Formed by the cross-linking of this compound with other monomers.
Polymers: Various polymeric materials with enhanced mechanical properties and stability.
科学研究应用
Ethylene glycol diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the fabrication of medical devices and implants due to its biocompatibility.
Industry: Applied in coatings, adhesives, and sealants to improve mechanical properties and durability
相似化合物的比较
Ethylene glycol dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.
Diethylene glycol diacrylate: Contains an additional ethylene glycol unit, leading to different physical properties.
Polythis compound: Contains multiple ethylene glycol units, resulting in higher molecular weight and different applications
Uniqueness: this compound is unique due to its balance of hydrophilicity and reactivity, making it suitable for a wide range of applications in polymer chemistry and biomedical engineering. Its ability to form hydrogels and other cross-linked materials with desirable properties sets it apart from other similar compounds .
属性
IUPAC Name |
2-prop-2-enoyloxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUQBURMYMBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-16-9, 57636-10-9, 26570-48-9 | |
| Record name | Ethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044615 | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-11-5, 26570-48-9 | |
| Record name | Ethylene acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene diacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethylene glycol diacrylate?
A1: this compound has the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol.
Q2: How does the structure of this compound contribute to its function as a crosslinking agent?
A2: this compound contains two acrylate groups at each end of its structure. These acrylate groups can participate in radical polymerization reactions, allowing EGDA to form crosslinks between polymer chains. This crosslinking ability is crucial for creating networks within materials like hydrogels, influencing their mechanical properties and swelling behavior [, , , ].
Q3: What role does this compound play in the synthesis of solid-state lithium microbatteries?
A3: this compound acts as a crosslinking agent in the synthesis of thin-film polyelectrolytes for solid-state lithium microbatteries. It provides the necessary physical stability to the poly(methacrylic acid-co-ethylene glycol diacrylate) films during the crucial H+/Li+ ion exchange process. The crosslinking density, influenced by the EGDA content, directly impacts the ionic conductivity of these films, a critical factor for battery performance [].
Q4: Can this compound be used in microfluidic device fabrication?
A4: Yes, this compound is a suitable material for fabricating microfluidic devices. It can be photopolymerized to create hollow microvessels with defined structures and dimensions, ranging from 15 μm to 73 μm. These microvessels, made from poly(this compound), demonstrate biocompatibility and cytocompatibility, making them suitable for cell culturing and other biological applications [].
Q5: Does the presence of oxygen affect the polymerization of this compound?
A5: Yes, oxygen inhibits the free-radical polymerization of this compound. Studies using dynamic differential scanning calorimetry confirmed that the polymerization rate is significantly reduced under an air atmosphere compared to a nitrogen atmosphere. This finding highlights the importance of controlling the atmosphere during polymerization to achieve desired reaction kinetics and material properties [].
Q6: How can this compound be utilized in the development of environmentally friendly superabsorbent polymers?
A6: this compound serves as a crosslinking agent in the synthesis of biodegradable superabsorbent polymers (SAPs). These SAPs, derived from sucrose-based monomers, offer a more environmentally friendly alternative to conventional petroleum-based SAPs due to their biodegradability. The crosslinking density, controlled by the EGDA concentration, influences the absorbency properties of these polymers, affecting their free swell and absorbency under load [].
Q7: Can this compound be employed in the development of pH-responsive materials?
A7: Yes, this compound can be copolymerized with pH-sensitive monomers like propylacrylic acid (PAA) to create pH-responsive hyperbranched copolymers. These copolymers exhibit varying hydrodynamic dimensions depending on the pH of the environment. This pH-responsiveness makes them potentially useful for applications such as drug delivery systems, where controlled release based on pH changes is desired [].
Q8: What role does this compound play in the development of self-healing polymer films?
A8: this compound is instrumental in creating self-healing polymer films by enabling the incorporation of reversible crosslinks. It is used to synthesize poly(this compound) crosslinked cores for star polymers. These cores serve as platforms for introducing disulfide reversible cross-links (SS) at the periphery of branches via atom transfer radical polymerization (ATRP). The reversible nature of these SS cross-links allows for the self-healing properties of the resulting polymer films [].
Q9: What methods are available for synthesizing this compound?
A9: this compound can be synthesized using various methods, including direct etherification of acrylic acid with ethylene glycol. This method involves optimizing reaction conditions such as solvent, catalyst, and temperature to achieve a high yield and purity of EGDA [].
Q10: How is initiated chemical vapor deposition (iCVD) employed in the utilization of this compound?
A10: iCVD is a versatile technique employed for depositing thin films of this compound-containing copolymers. This method offers advantages such as conformal coating, even on high aspect ratio structures like carbon nanotube forests, making it suitable for applications such as creating surface-modifiable films for ligand attachment [] and fabricating solid-state lithium-ion full cells [].
Q11: What analytical techniques are commonly used to characterize this compound and its polymers?
A11: Various analytical techniques are crucial for characterizing this compound and its polymers. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to determine monomer composition and reactivity ratios in copolymers containing EGDA [, ].
- Fourier Transform Infrared Spectroscopy (FT-IR): Confirms the successful incorporation of this compound into polymer networks by identifying characteristic functional groups [, ].
- Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of polymers synthesized with EGDA, providing insights into the polymerization process and material properties [].
- Scanning Electron Microscopy (SEM): Used to visualize the morphology and structure of materials containing EGDA, such as porous polymer monoliths or asymmetric membranes [, , ].
- Dynamic Differential Scanning Calorimetry (DSC): Investigates the thermal properties of EGDA-containing polymers, including glass transition temperature and heat capacity, providing information on their thermal behavior [].
- Atomic Force Microscopy (AFM): Allows for nanoscale characterization of surfaces and interfaces, enabling the study of properties such as surface roughness, adhesion, and mechanical properties in EGDA-based materials [].
Q12: What are the potential genotoxicity concerns associated with multifunctional acrylates like this compound?
A12: Studies using the Salmonella typhimurium and mouse lymphoma L5178Y TK+/− assays revealed mixed results regarding the mutagenicity of this compound. While it showed positive results in the mouse lymphoma assay both with and without metabolic activation, it was negative in the Salmonella assay. These findings highlight the importance of further research to fully understand the potential genotoxic effects of EGDA and other multifunctional acrylates [].
Q13: Are there alternative crosslinking agents to this compound?
A13: Yes, several alternatives to this compound exist, each with its own set of properties and applications. Some examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



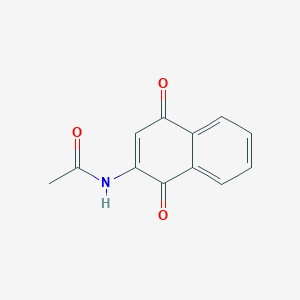
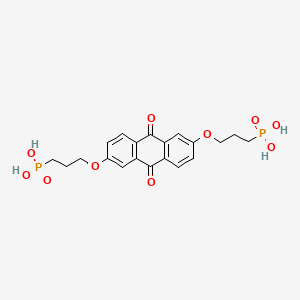

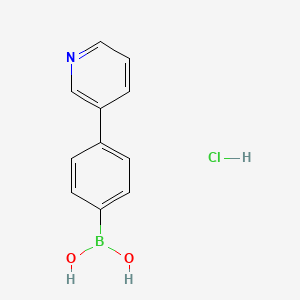
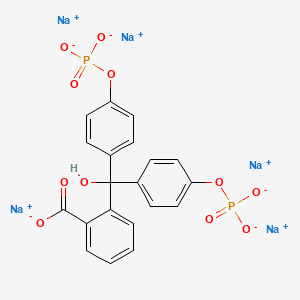
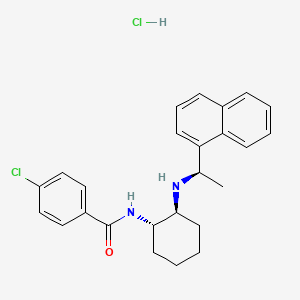
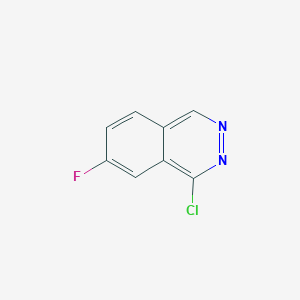
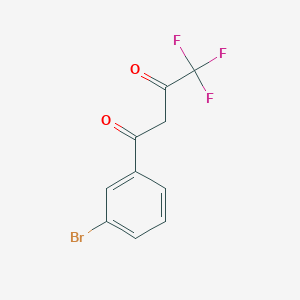

![sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B3028606.png)
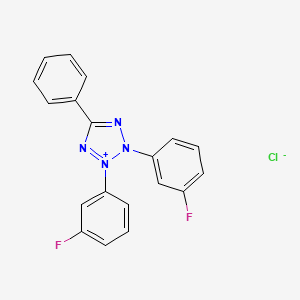
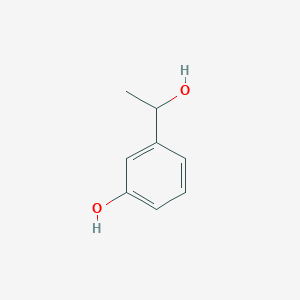
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)
